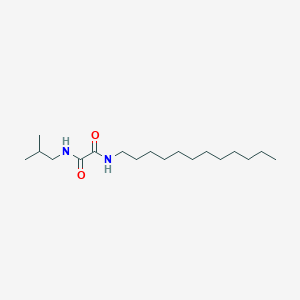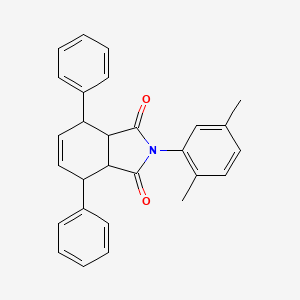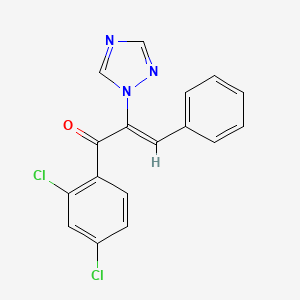![molecular formula C23H16Cl3N3O2S2 B15012106 2,4-dichloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15012106.png)
2,4-dichloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DICHLORO-N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that features a benzamide core structure with multiple substituents, including chlorinated phenyl groups and a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Chlorinated Phenyl Groups: Chlorination reactions using reagents such as thionyl chloride or sulfuryl chloride can be employed to introduce chlorine atoms at specific positions on the phenyl rings.
Coupling Reactions: The final step often involves coupling the benzothiazole core with the chlorinated phenyl groups using reagents like carbonyldiimidazole (CDI) or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-DICHLORO-N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,4-DICHLORO-N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-DICHLORO-N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzamide: A simpler analog with fewer substituents.
5-Chloro-2-methylphenylcarbamate: Shares the chlorinated phenyl group.
Benzothiazole derivatives: Compounds with similar benzothiazole cores.
Uniqueness
2,4-DICHLORO-N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H16Cl3N3O2S2 |
|---|---|
Peso molecular |
536.9 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C23H16Cl3N3O2S2/c1-12-2-3-14(25)9-19(12)28-21(30)11-32-23-29-18-7-5-15(10-20(18)33-23)27-22(31)16-6-4-13(24)8-17(16)26/h2-10H,11H2,1H3,(H,27,31)(H,28,30) |
Clave InChI |
DLCAASHVPWXRLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15012023.png)
![4-({(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012028.png)

![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B15012037.png)
![(2Z)-2-(4-tert-butylbenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15012038.png)

![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide](/img/structure/B15012055.png)
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B15012076.png)
![(1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012081.png)

![N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15012086.png)

![N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B15012098.png)
![2-bromo-N-(4-{[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15012101.png)
